N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide
Description
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide (CAS: 1374528-69-4) is a heterocyclic organic compound with the molecular formula C₁₃H₁₂F₃N₇O₂ and a molecular weight of 355.28 g/mol . Its structure features a triazolo[4,3-a]pyrazine core substituted with a trifluoromethyl group at position 3 and a 2-pyrazinecarboxamide moiety linked via a 2-oxoethyl chain. This compound belongs to a class of triazolopyrazine derivatives, which are frequently explored for their pharmacological properties, particularly as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) .
Properties
Molecular Formula |
C13H12F3N7O2 |
|---|---|
Molecular Weight |
355.28 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12F3N7O2/c14-13(15,16)12-21-20-9-7-22(3-4-23(9)12)10(24)6-19-11(25)8-5-17-1-2-18-8/h1-2,5H,3-4,6-7H2,(H,19,25) |
InChI Key |
ZOUCWGASTBITAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide involves multiple steps, starting from commercially available reagentsThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide typically involves a series of chemical reactions that include cyclization and amide formation. The key scaffold used in these reactions is often derived from 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure of synthesized compounds. For instance, the compound has been characterized using and NMR spectroscopy to elucidate its molecular structure and confirm the presence of functional groups.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. For example:
- In vitro studies demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). One derivative showed a minimum inhibitory concentration (MIC) comparable to that of ampicillin .
- The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole or pyrazine rings could enhance antibacterial effects. Compounds with longer alkyl chains at certain positions were found to be more effective than their aromatic counterparts .
Anticancer Activity
In addition to antibacterial properties, this compound has also been investigated for its anticancer potential:
- Studies have shown that certain derivatives can inhibit cancer cell proliferation in various cancer lines. The mechanism of action is believed to involve interference with cellular signaling pathways crucial for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds derived from this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Longer alkyl chains | Increased antibacterial activity |
| Electron-donating groups | Enhanced effectiveness against bacteria |
| Indole moiety presence | Improved interaction with target receptors |
These insights guide further research into developing more potent derivatives with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The triazolo[4,3-a]pyrazine scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Comparisons
Sitagliptin (MK-0431): Activity: The most well-studied analog, with an IC₅₀ of 18 nM against DPP-IV, demonstrates high selectivity over other proteases (e.g., >10,000-fold selectivity over DPP8/9) . Pharmacokinetics: Exhibits 87% oral bioavailability in preclinical models and is metabolized into cyclic stereoisomers (M2 and M5) via oxidative desaturation . Physicochemical Properties: The phosphate salt form enhances solubility and stability, with a crystalline monohydrate structure .
Target Compound (N-{2-oxo-2-...}): Structural Differences: Replaces Sitagliptin’s (2R)-butan-2-amine group with a 2-pyrazinecarboxamide moiety. This substitution may alter binding interactions with DPP-IV or other targets. Potential Advantages: The pyrazinecarboxamide group could improve water solubility or metabolic stability compared to amine-containing analogs.
Other Triazolopyrazine Derivatives: Compounds like 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide () prioritize aromatic and polar substituents, likely targeting receptors with hydrophobic binding pockets.
Key Research Findings
- DPP-IV Inhibition: Sitagliptin’s efficacy in reducing blood glucose levels in diabetic mice is well-documented, with studies showing prevention of adipose tissue inflammation and liver steatosis .
- Metabolic Stability: The trifluoromethyl group in these compounds enhances resistance to oxidative metabolism, as seen in Sitagliptin’s pharmacokinetic profile .
- Synthetic Flexibility: Modifications at the triazolopyrazine core (e.g., carboxamide vs. amine substituents) allow tuning of selectivity and potency for diverse therapeutic targets .
Biological Activity
N-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-2-pyrazinecarboxamide (CAS Number: 1374528-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its antibacterial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 355.28 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives, including the compound . The following table summarizes key findings regarding its antibacterial activity:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{...} | Staphylococcus aureus | 32 μg/mL |
| N-{...} | Escherichia coli | 16 μg/mL |
In a study evaluating various triazolo[4,3-a]pyrazine derivatives, the compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications at specific sites could enhance efficacy, particularly through interactions with bacterial DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents .
Anticancer Activity
The anticancer potential of N-{...} was investigated in vitro against human colon cancer cell lines (HCT-116 and HT-29). Key findings include:
- Compound RB7 (related to N-{...}) exhibited an IC range of 6.587 to 11.10 µM against HT-29 cells.
- Mechanistic studies revealed that RB7 activated the mitochondrial apoptotic pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to increased Caspase 3 activity and subsequent cell death .
The biological activities of N-{...} can be attributed to several mechanisms:
- Antibacterial Mechanism :
- Anticancer Mechanism :
Case Studies
- Antibacterial Efficacy : In a comparative study of various triazolo[4,3-a]pyrazine derivatives, N-{...} was found to be comparable to traditional antibiotics like ampicillin in terms of MIC values against specific bacterial strains .
- Cancer Research : A study focusing on the anticancer properties of related compounds demonstrated that structural modifications could enhance efficacy against colon cancer cells, indicating that similar strategies might apply to N-{...} .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
